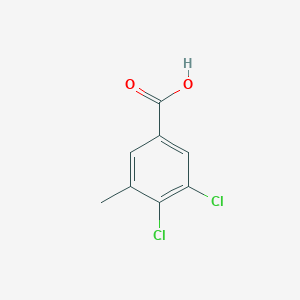![molecular formula C19H17ClN4O5 B12098059 [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a chlorinated purine derivative, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach is to start with a chlorinated purine derivative, which undergoes glycosylation to introduce the oxolan ring. This intermediate is then esterified with acetic acid and benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the purine base or ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the purine base .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activities or binding affinities.
Medicine
Medically, derivatives of this compound could be explored for their potential antiviral or anticancer properties. The chlorinated purine base is of particular interest due to its potential to interfere with nucleic acid synthesis in pathogens or cancer cells .
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or pharmaceuticals .
Wirkmechanismus
The mechanism of action of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleic acid synthesis. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to their death or reduced proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3,4-bis(acetyloxy)-5-(2-amino-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate: Similar structure but with different functional groups.
[3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate: Another derivative with benzoyl groups instead of acetyl groups.
Uniqueness
What sets [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both acetyl and benzoate esters, along with the chlorinated purine base, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C19H17ClN4O5 |
|---|---|
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
[4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3 |
InChI-Schlüssel |
HCRYZQKBFPVPFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


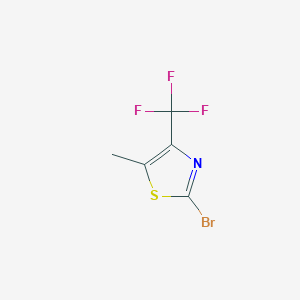
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
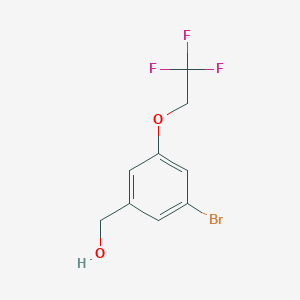


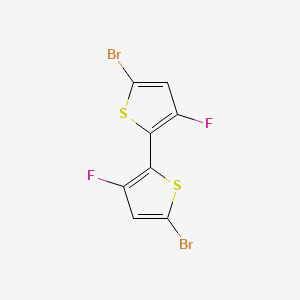



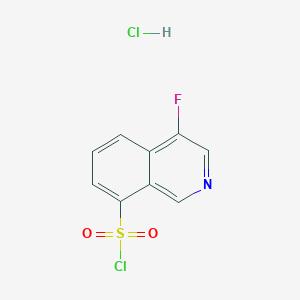


![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)
